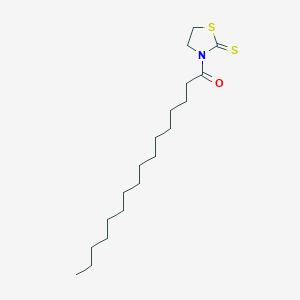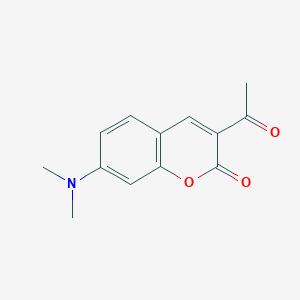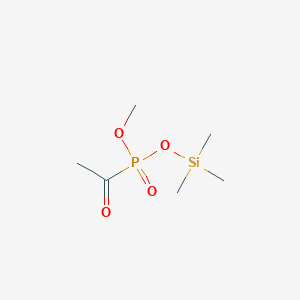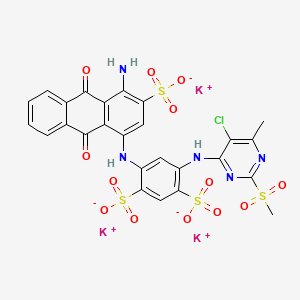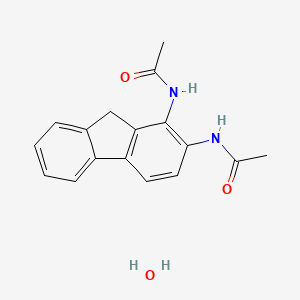
N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate: is a chemical compound with the molecular formula C17H15NO2 and a molecular weight of 265.3065 g/mol . It is also known by several other names, including Diacetamide, N-fluoren-2-yl- and N-2-Fluorenyldiacetamide . This compound is characterized by its unique structure, which includes a fluorenyl group attached to an acetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate typically involves the acetylation of 2-aminofluorene . The reaction is carried out by treating 2-aminofluorene with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up by using larger quantities of 2-aminofluorene and acetic anhydride . The reaction is conducted in a reactor equipped with a stirring mechanism to ensure proper mixing of the reactants. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form .
Reduction: Reduction reactions can convert the compound into its corresponding .
Substitution: The compound can undergo substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles .
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of the corresponding .
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate: has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate involves its interaction with specific molecular targets. The compound can undergo metabolic activation to form reactive intermediates that interact with DNA and proteins . These interactions can lead to various biological effects, including mutagenesis and carcinogenesis . The pathways involved include the formation of nitrenium ions and subsequent reactions with cellular macromolecules .
Comparaison Avec Des Composés Similaires
N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate: can be compared with other similar compounds, such as:
2-Acetylaminofluorene: Similar structure but different functional groups.
N-2-Fluorenylacetamide: Another fluorenyl derivative with distinct properties.
N-Hydroxy-2-acetamidofluorene: A hydroxylated derivative with unique reactivity
These compounds share structural similarities but differ in their chemical reactivity and biological effects, highlighting the uniqueness of This compound .
Propriétés
Numéro CAS |
67691-09-2 |
|---|---|
Formule moléculaire |
C17H18N2O3 |
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate |
InChI |
InChI=1S/C17H16N2O2.H2O/c1-10(20)18-16-8-7-14-13-6-4-3-5-12(13)9-15(14)17(16)19-11(2)21;/h3-8H,9H2,1-2H3,(H,18,20)(H,19,21);1H2 |
Clé InChI |
LKKIOUJPQCIQBT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)NC(=O)C.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


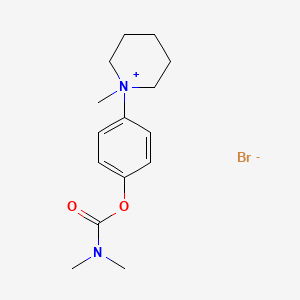
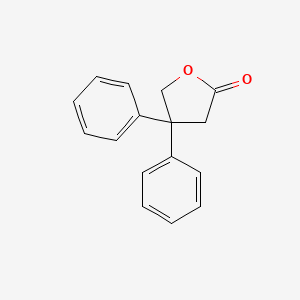

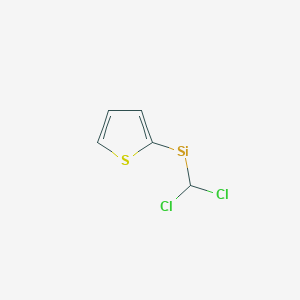
![1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane](/img/structure/B14458563.png)
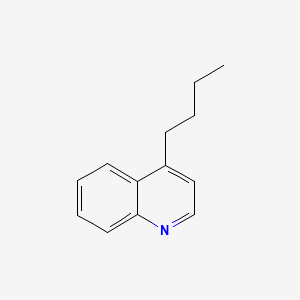
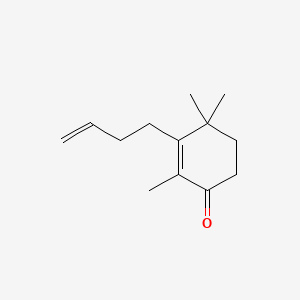

![Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458583.png)

